molecular formula C7H11FO2 B13914387 (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol

Cat. No.: B13914387
M. Wt: 146.16 g/mol
InChI Key: IODLKPLVSFBBCQ-UHFFFAOYSA-N
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Description

(5-Fluoro-3-oxabicyclo[311]heptan-1-YL)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and bicyclic intermediates.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the formation of the desired product. This may involve the use of specific solvents, catalysts, and temperature settings.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. Detailed studies are conducted to understand how the compound exerts its effects at the molecular level, including its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Oxabicyclo[3.1.1]heptan-1-YL)methanol: Lacks the fluorine atom, resulting in different chemical properties.

    (5-Chloro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    (5-Bromo-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Similar structure with a bromine atom, affecting its chemical behavior.

Uniqueness

The presence of the fluorine atom in (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol imparts unique properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

(5-fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C7H11FO2/c8-7-1-6(2-7,3-9)4-10-5-7/h9H,1-5H2

InChI Key

IODLKPLVSFBBCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)F)CO

Origin of Product

United States

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